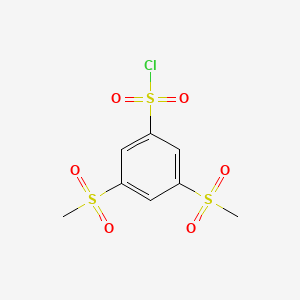

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride

Vue d'ensemble

Description

3,5-Bis(methylsulfonyl)benzenesulfonyl chloride is a compound that can be synthesized through various chemical reactions involving sulfonyl chlorides. Although the specific compound is not directly mentioned in the provided abstracts, related sulfonyl chloride compounds and their synthesis methods are discussed. For instance, the synthesis of 3,5-diketoesters and 2,4-diketosulfones is achieved by the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha,beta-unsaturated and functionalized acid chlorides and sulfonyl chlorides . This indicates the versatility of sulfonyl chlorides in synthesizing complex molecules.

Synthesis Analysis

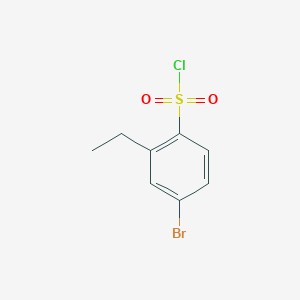

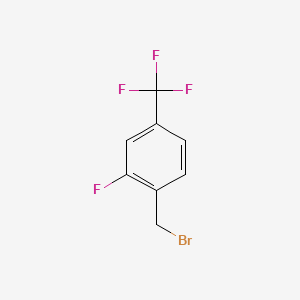

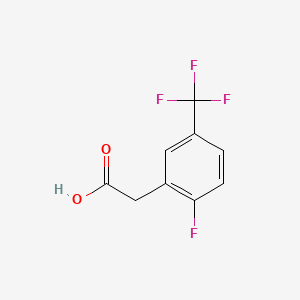

The synthesis of related sulfonyl chloride compounds involves interactions with various reagents. For example, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, is performed in three steps: bromination, carboxylation, and chlorination, with a total yield of 61.7% . The synthesis of 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and its isomer is achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods provide insights into the potential synthesis routes for 3,5-bis(methylsulfonyl)benzenesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride compounds is characterized by techniques such as X-ray single crystal diffraction, as seen in the structural characterization of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The molecular crystals formed by these compounds are organized into frameworks by hydrogen bonds, indicating the importance of intermolecular interactions in the solid-state structure of these molecules.

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can undergo various chemical reactions. The abstracts describe reactions such as the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides to directly synthesize 2,4-diketosulfones , and the cyclopropanation of 1,3-bis(styrylsulfonyl)benzene . Additionally, a radical relay strategy is employed for the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes, showcasing the reactivity of sulfonyl-containing compounds under photoinduced conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride compounds can be inferred from their molecular structure and reactivity. The sterically hindered nature of some sulfonyl chlorides affects their reactivity in substitution reactions in aqueous solutions . The synthesis conditions, such as reaction temperature and the amount of reagents used, play a crucial role in optimizing the yield and properties of the synthesized compounds . The electronic structure of these molecules, investigated using quantum-chemical calculations, provides insights into the charge density distribution, which is relevant to their reactivity .

Applications De Recherche Scientifique

Synthesis of Functional Aromatic Multisulfonyl Chlorides

- A study by Percec et al. (2001) details the synthesis of various functional aromatic bis(sulfonyl chlorides), including compounds related to 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride. These compounds are fundamental building blocks in the creation of dendritic and other complex organic molecules (Percec et al., 2001).

Development of Novel Sulfonated Nanofiltration Membranes

- Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes have improved water flux and are effective in the treatment of dye solutions, indicating potential applications in water purification and environmental remediation (Liu et al., 2012).

Chemical Reactions and Derivatives

- Research by Cremlyn and Cronje (1979) involved the conversion of dichlorophenols to various substituted benzenesulfonyl chlorides, demonstrating the versatility of these compounds in chemical reactions, potentially useful in pharmaceuticals and agrochemicals (Cremlyn & Cronje, 1979).

Crystal and Molecular-Electronic Structure Studies

- A study by Rublova et al. (2017) focused on the synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Their findings have implications for the development of materials with specific electronic properties (Rublova et al., 2017).

Anti-Inflammatory and Antitumor Activities

- Li et al. (2018) synthesized N-benzenesulfonyl derivatives of 3,5-bis(arylidene)-4-piperidone, which showed significant anti-inflammatory and potential antitumor activities. This suggests the role of such compounds in medicinal chemistry and drug development (Li et al., 2018).

Application in Magnetic Co/C Hybrid ROMP-Derived Reagents

- Faisal et al. (2017) reported the development of a high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagent. This innovation is significant in the field of green chemistry for efficient methylation/alkylation of carboxylic acids (Faisal et al., 2017).

Inhibitory Action Against Tumor-Associated Isozymes

- Morsy et al. (2009) explored the reaction of biphenyl-disulfonyl chloride with sulfonamides, yielding compounds with inhibitory action against tumor-associated carbonic anhydrase isozymes. This research is vital in understanding the therapeutic potential of these compounds in cancer treatment (Morsy et al., 2009).

Safety And Hazards

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Propriétés

IUPAC Name |

3,5-bis(methylsulfonyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO6S3/c1-16(10,11)6-3-7(17(2,12)13)5-8(4-6)18(9,14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMOZIYTYSWBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375545 | |

| Record name | 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride | |

CAS RN |

849035-99-0 | |

| Record name | 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(methylsulfonyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)